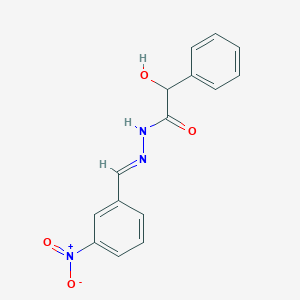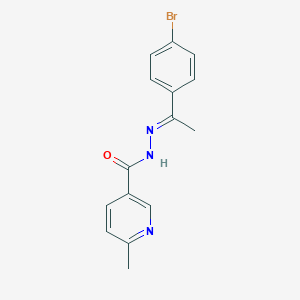![molecular formula C11H15N3OS2 B274231 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has gained significant attention in the scientific community due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide dye that is commonly used as a colorimetric indicator for cell viability assays.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone involves the reduction of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan by mitochondrial dehydrogenases in viable cells. The reduction of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is dependent on the activity of the mitochondrial respiratory chain. In viable cells, the mitochondrial respiratory chain is active, and 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is reduced to formazan. In non-viable cells, the mitochondrial respiratory chain is inactive, and 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is not reduced to formazan.
Biochemical and Physiological Effects:
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is a non-toxic compound and does not have any known biochemical or physiological effects on cells. However, the conversion of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan can interfere with other assays that rely on colorimetric measurements, such as protein assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone as a colorimetric indicator for cell viability assays include its high sensitivity, low cost, and ease of use. The limitations of using 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone include its interference with other assays that rely on colorimetric measurements, such as protein assays, and its inability to distinguish between viable and non-viable cells in certain situations.
Orientations Futures
There are several future directions for the use of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone in scientific research. One direction is the development of new assays that can differentiate between viable and non-viable cells in situations where 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone cannot. Another direction is the development of new compounds that can replace 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone as a colorimetric indicator for cell viability assays. Additionally, the use of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone in combination with other assays, such as flow cytometry, can provide more comprehensive information about cell viability and cytotoxicity.
Méthodes De Synthèse
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-mercaptoacetamide with 2-amino-3-methyl-1,3-thiazoline to form 3-methyl-1,3-thiazolidine-2-thione. The second step involves the reaction of 3-methyl-1,3-thiazolidine-2-thione with ethyl acetoacetate to form 3-methyl-1,3-thiazolidine-2,4-dione. The third step involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione with hydrazine hydrate to form 3-methyl-1,3-thiazolidine-2,4-dione hydrazone. The final step involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione hydrazone with 2-bromoacetophenone to form 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone.
Applications De Recherche Scientifique
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is widely used in scientific research as a colorimetric indicator for cell viability assays. The assay is based on the conversion of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan by mitochondrial dehydrogenases in viable cells. The formazan produced is insoluble and can be quantified by measuring the absorbance at 570 nm. The assay is commonly used to assess the cytotoxicity of drugs, chemicals, and other substances on cells.
Propriétés
Nom du produit |
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C11H15N3OS2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(5Z)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H15N3OS2/c1-12-6-7-17-9(12)5-4-8-10(15)14(3)11(16)13(8)2/h4-5H,6-7H2,1-3H3/b8-4-,9-5+ |
Clé InChI |
FVFBOOXTOBVBGN-MVTUOISNSA-N |
SMILES isomérique |
CN\1CCS/C1=C/C=C\2/C(=O)N(C(=S)N2C)C |
SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C |
SMILES canonique |
CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


